molecular formula C11H17ClN2S B1460429 {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1019380-77-8

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1460429
CAS No.: 1019380-77-8
M. Wt: 244.78 g/mol
InChI Key: ZVWRACVNJAPCME-UHFFFAOYSA-N
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Description

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C11H17ClN2S It is a derivative of piperidine and thiophene, featuring a chlorinated thiophene ring attached to a piperidine moiety via a methylene bridge

Scientific Research Applications

Chemistry

In chemistry, {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity that could be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical intermediates.

Safety and Hazards

The safety information for “{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine” indicates that it is associated with certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene-2-carbaldehyde.

    Reductive Amination: The chlorothiophene intermediate undergoes reductive amination with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-2-yl}methanamine
  • {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine
  • {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-5-yl}methanamine

Uniqueness

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine is unique due to its specific substitution pattern on the piperidine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2S/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWRACVNJAPCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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